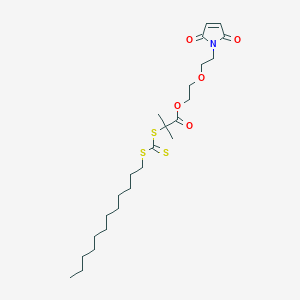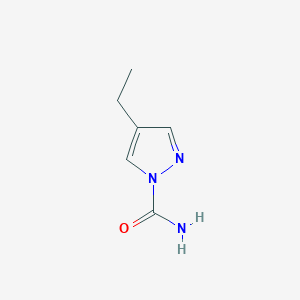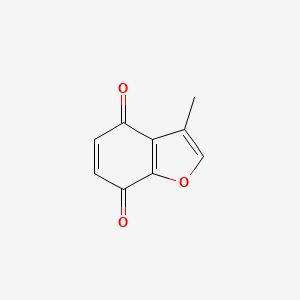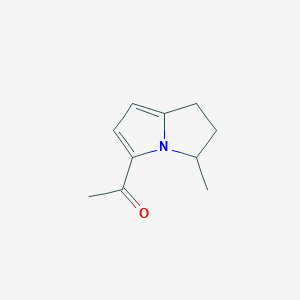
(4S,4'S)-2,2'-(4-(Trifluoromethyl)pyridine-2,6-diyl)bis(4-isopropyl-4,5-dihydrooxazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,4’S)-2,2’-(4-(Trifluoromethyl)pyridine-2,6-diyl)bis(4-isopropyl-4,5-dihydrooxazole) is a complex organic compound that features a pyridine ring substituted with a trifluoromethyl group and two dihydrooxazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(4-(Trifluoromethyl)pyridine-2,6-diyl)bis(4-isopropyl-4,5-dihydrooxazole) typically involves multi-step organic reactions. One common approach is to start with the pyridine ring and introduce the trifluoromethyl group through a nucleophilic substitution reaction. The dihydrooxazole rings can be synthesized separately and then attached to the pyridine ring through a series of condensation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(4S,4’S)-2,2’-(4-(Trifluoromethyl)pyridine-2,6-diyl)bis(4-isopropyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The trifluoromethyl group and dihydrooxazole rings can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4S,4’S)-2,2’-(4-(Trifluoromethyl)pyridine-2,6-diyl)bis(4-isopropyl-4,5-dihydrooxazole) is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound may be used to study the effects of trifluoromethyl and dihydrooxazole groups on biological systems. It can serve as a model compound for understanding the interactions between small molecules and biological targets.
Medicine
In medicinal chemistry, (4S,4’S)-2,2’-(4-(Trifluoromethyl)pyridine-2,6-diyl)bis(4-isopropyl-4,5-dihydrooxazole) may be investigated for its potential therapeutic properties. Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In industry, this compound may be used in the development of new materials with specific properties, such as improved thermal stability or enhanced chemical resistance. It can also be used as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (4S,4’S)-2,2’-(4-(Trifluoromethyl)pyridine-2,6-diyl)bis(4-isopropyl-4,5-dihydrooxazole) depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group and dihydrooxazole rings may play a role in enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyridine derivatives with trifluoromethyl groups and dihydrooxazole rings. Examples include:
- 2,2’-(4-(Trifluoromethyl)pyridine-2,6-diyl)bis(4-methyl-4,5-dihydrooxazole)
- 2,2’-(4-(Trifluoromethyl)pyridine-2,6-diyl)bis(4-ethyl-4,5-dihydrooxazole)
Uniqueness
What sets (4S,4’S)-2,2’-(4-(Trifluoromethyl)pyridine-2,6-diyl)bis(4-isopropyl-4,5-dihydrooxazole) apart is its specific combination of functional groups and stereochemistry. The presence of the trifluoromethyl group can enhance the compound’s stability and lipophilicity, while the dihydrooxazole rings contribute to its overall reactivity and potential for forming hydrogen bonds.
Propiedades
Fórmula molecular |
C18H22F3N3O2 |
|---|---|
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
(4S)-4-propan-2-yl-2-[6-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]-4-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C18H22F3N3O2/c1-9(2)14-7-25-16(23-14)12-5-11(18(19,20)21)6-13(22-12)17-24-15(8-26-17)10(3)4/h5-6,9-10,14-15H,7-8H2,1-4H3/t14-,15-/m1/s1 |
Clave InChI |
GFSOVAFKSIVRFG-HUUCEWRRSA-N |
SMILES isomérico |
CC(C)[C@H]1COC(=N1)C2=CC(=CC(=N2)C3=N[C@H](CO3)C(C)C)C(F)(F)F |
SMILES canónico |
CC(C)C1COC(=N1)C2=CC(=CC(=N2)C3=NC(CO3)C(C)C)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(5-Methylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869363.png)










![4-Cyanobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12869444.png)
![3-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12869450.png)
![3-Butyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12869458.png)
